molecular formula C14H18N4OS B12238176 1-(2-Methoxyphenyl)-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine

1-(2-Methoxyphenyl)-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine

Cat. No.: B12238176
M. Wt: 290.39 g/mol
InChI Key: JMORJKFPROJWRU-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine typically involves the reaction of 2-methoxyaniline with 5-methyl-1,3,4-thiadiazol-2-yl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The thiadiazole ring can be reduced under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of 1-(2-Hydroxyphenyl)-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine.

    Reduction: Formation of reduced thiadiazole derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)piperazine: Lacks the thiadiazole ring.

    4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine: Lacks the methoxyphenyl group.

Uniqueness

1-(2-Methoxyphenyl)-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine is unique due to the presence of both the methoxyphenyl and thiadiazole groups, which may confer distinct pharmacological properties compared to its analogs.

Properties

Molecular Formula

C14H18N4OS

Molecular Weight

290.39 g/mol

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole

InChI

InChI=1S/C14H18N4OS/c1-11-15-16-14(20-11)18-9-7-17(8-10-18)12-5-3-4-6-13(12)19-2/h3-6H,7-10H2,1-2H3

InChI Key

JMORJKFPROJWRU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)N2CCN(CC2)C3=CC=CC=C3OC

Origin of Product

United States

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